6-Amino-2-methylnicotinaldehyde
Overview
Description
6-Amino-2-methylnicotinaldehyde is a chemical compound used widely in scientific research. Its unique properties open doors to various applications such as drug discovery, organic synthesis, and material science. The molecular formula of this compound is C7H8N2O and it has a molecular weight of 136.15 .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-methylnicotinaldehyde consists of a pyridine ring with an amino group at the 6th position and a methylnicotinaldehyde group at the 2nd position . Further structural analysis could be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications
Biological Metal Complexes
6-Amino-2-methylnicotinaldehyde: is instrumental in the synthesis of Schiff base metal complexes, which have significant biological and analytical applications . These complexes exhibit chelating properties, allowing them to coordinate with a variety of metal ions. This versatility makes them valuable in studies related to antimicrobial resistance and environmental pollution.
Biomedical Applications
In the biomedical field, 6-Amino-2-methylnicotinaldehyde can be used to develop biological metal–organic frameworks (bio-MOFs) . These frameworks are designed for bio-sensing, bio-imaging, and drug delivery applications due to their high porosity and tunable chemical composition. The compound’s ability to act as a ligand for metal ions enhances the functionality of bio-MOFs.
Analytical Chemistry
The compound’s derivatives are used in the creation of novel sensors and analytical methods . Its structural properties enable the development of sensitive detection systems, which are crucial for various analytical applications, including environmental monitoring and quality control in manufacturing processes.
Material Science
6-Amino-2-methylnicotinaldehyde: contributes to the advancement of material science by facilitating the synthesis of polymers, catalysts, sensors, and functional materials . Its unique electronic and optical properties are leveraged in organic electronics, photovoltaics, and biomaterials.
Environmental Science
This compound plays a role in environmental science, particularly in carbon capture and storage technologies . Its derivatives can be used to develop amine-tethered solid sorbents that capture CO2 directly from the ambient air, addressing global climate change concerns.
Medicine and Pharmaceuticals
In medicine, 6-Amino-2-methylnicotinaldehyde is part of the research into nanomaterials that offer less toxicity and more efficacy . It’s involved in the development of imaging and diagnostic tools, disease therapy, drug delivery systems, and tissue engineering.
properties
IUPAC Name |
6-amino-2-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMCZAVFWJCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylnicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.